5-mercapto-2,3-dihydro-1H-inden-1-one
Description
Contextual Significance of Indanone Scaffolds in Organic Chemistry
The indanone framework, a bicyclic structure featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a privileged motif in the landscape of organic and medicinal chemistry. researchgate.netorganic-chemistry.org This structural unit is present in a variety of natural products and serves as a cornerstone for the synthesis of numerous biologically active molecules. nih.govnih.gov The versatility of the indanone scaffold allows it to be a precursor for many important drugs. rjptonline.org For instance, derivatives of indanone are crucial in the development of treatments for neurodegenerative disorders like Alzheimer's disease. researchgate.net
The chemical reactivity and structural rigidity of the indanone core make it an attractive building block for constructing more complex molecular architectures. nih.gov Its derivatives have demonstrated a wide array of pharmacological properties, including antiviral, anti-inflammatory, antibacterial, and anticancer activities. nih.govrjptonline.org This broad spectrum of biological relevance underscores the continued interest in synthesizing and studying new indanone derivatives. rjptonline.org
Table 1: Examples of Biological Activities Associated with Indanone Derivatives
| Biological Activity | Reference |
|---|---|
| Antiviral | nih.govrjptonline.org |
| Anti-inflammatory | rjptonline.org |
| Anticancer | nih.govrjptonline.org |
Role of Thiol Functional Groups in Diverse Chemical Systems
The thiol group, also known as a sulfhydryl group (-SH), is the sulfur analog of an alcohol's hydroxyl group and imparts distinct chemical properties to the molecules it functionalizes. Thiols are characterized by their nucleophilicity, acidity, and ability to undergo redox reactions. The sulfur atom in a thiol is a potent nucleophile, enabling it to participate in a wide range of chemical transformations, including Michael additions and nucleophilic substitutions. researchgate.net
In biological systems, the thiol group is of paramount importance, most notably as a component of the amino acid cysteine. The oxidation of two thiol groups can form a disulfide bond (-S-S-), a covalent linkage that is crucial for stabilizing the three-dimensional structures of proteins. libretexts.org Furthermore, thiols like the tripeptide glutathione (B108866) play a central role in cellular antioxidant defense systems by neutralizing reactive oxygen species. researchgate.net The ability of thiols to bind to metal ions is another key feature, relevant in both biological and materials science contexts.
Rationale for Academic Investigation of 5-Mercapto-2,3-dihydro-1H-inden-1-one
The academic investigation of this compound is predicated on the hypothesis that combining the indanone scaffold with a thiol group could yield a molecule with novel and potentially useful properties. The rationale for its study can be broken down into several key areas:
Synergistic Biological Activity: Given the diverse biological activities of indanone derivatives, the introduction of a thiol group at the 5-position could modulate this activity. nih.govrjptonline.org The thiol moiety could introduce new interactions with biological targets, such as enzymes or receptors, potentially leading to enhanced potency or a different pharmacological profile.
Antioxidant Properties: The thiol group's inherent antioxidant capabilities could be combined with the indanone core to create molecules that not only act on specific biological pathways but also mitigate oxidative stress, a factor in many diseases.
Synthetic Utility: The thiol group is a versatile functional handle. It can be alkylated, oxidized to form disulfides or sulfonic acids, or used in "click" chemistry reactions. nih.gov This makes this compound a potentially valuable intermediate for the synthesis of a library of more complex molecules for screening in drug discovery and materials science.
Metal Chelation: The presence of the thiol group suggests the potential for this molecule to act as a ligand, binding to metal ions. This could be explored for applications in catalysis, sensing, or the development of metal-chelating therapeutic agents.
Overview of Core Research Areas and Methodologies
The study of this compound would encompass its synthesis, characterization, and the exploration of its reactivity and potential applications.
Synthesis: A plausible synthetic route to this compound could start from a pre-functionalized indanone. A common strategy for synthesizing 5-substituted indanones involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid. nih.govd-nb.info Alternatively, a more direct approach would be the functionalization of a readily available precursor like 5-bromo-1-indanone (B130187). researchgate.net The bromo group could be displaced or converted to a thiol group through various methods, such as reaction with sodium hydrosulfide (B80085) or via a protected thiol equivalent like sodium thiomethoxide followed by deprotection.
Characterization: Once synthesized, the structure of the compound would be confirmed using a suite of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the chemical environment of the hydrogen atoms, showing characteristic signals for the aromatic protons and the methylene (B1212753) protons of the cyclopentanone ring, as well as the proton of the SH group. ¹³C NMR would provide information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the key functional groups. The spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the ketone and a weaker absorption for the S-H stretch of the thiol group.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Table 2: Expected Spectroscopic Data Ranges for Key Functional Groups
| Functional Group | Technique | Expected Signal/Range |
|---|---|---|
| Ketone (C=O) | IR Spectroscopy | ~1680-1700 cm⁻¹ |
| Thiol (S-H) | IR Spectroscopy | ~2550-2600 cm⁻¹ (weak) |
| Aromatic (C-H) | ¹H NMR | ~7.0-8.0 ppm |
| Aliphatic (CH₂) | ¹H NMR | ~2.5-3.5 ppm |
Exploration of Reactivity and Properties: Following synthesis and characterization, research would likely focus on the reactivity of the thiol group (e.g., alkylation, oxidation to the corresponding disulfide) and the ketone. Furthermore, the compound could be evaluated for its biological activity in various assays, its antioxidant potential, and its ability to coordinate with metal ions.
Structure
3D Structure
Properties
Molecular Formula |
C9H8OS |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-sulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8OS/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,11H,1,4H2 |
InChI Key |
JXSOLACGWJFJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)S |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 5 Mercapto 2,3 Dihydro 1h Inden 1 One and Its Derivatives
Strategies for Introducing the Mercapto Group onto the 2,3-Dihydro-1H-inden-1-one Scaffold
This approach begins with the readily available 2,3-dihydro-1H-inden-1-one core and focuses on installing the mercapto group at the C-5 position of the aromatic ring.
Direct C–H functionalization represents the most atom-economical method for introducing substituents onto an aromatic ring. However, the direct C-H thiolation of the C-5 position of 2,3-dihydro-1H-inden-1-one has not been extensively reported, presenting a significant synthetic challenge. The indanone ring possesses multiple potential sites for reaction, including the aromatic C-H bonds at positions 4, 5, 6, and 7, as well as the enolizable α-protons at C-2. Achieving high regioselectivity for the C-5 position without competing side reactions is non-trivial.
Conceptually, such a transformation could be achieved using electrophilic sulfur reagents, but this often leads to mixtures of isomers in related aromatic systems. Modern approaches using transition-metal catalysis or photoredox catalysis could offer a potential pathway. For instance, a highly regioselective metal-free direct C–H thiolation has been developed for 2-pyridones, successfully incorporating a sulfide (B99878) moiety at the 5-position using a combination of persulfate and a halide source. rsc.org A similar strategy, if adapted for the indanone system, would require careful selection of catalysts and directing groups to favor substitution at the desired position over other available sites. The development of a catalytic, enantioselective α-sulfenylation of ketone-derived enoxysilanes has also been reported, although this functionalizes the C-2 position rather than the aromatic ring. acs.orgnih.govunimi.it
Given the challenges of direct functionalization, multi-step sequences starting from a 5-substituted indanone are more established and reliable. These methods involve the initial synthesis of an indanone with a functional group at the C-5 position that can be chemically converted into a mercapto group.
Synthesis from 5-Amino-2,3-dihydro-1H-inden-1-one: A classic route to aryl thiols proceeds through a diazonium salt intermediate, accessible from an aromatic amine. The Leuckart thiophenol reaction provides a well-established protocol for this transformation. wikipedia.orgdbpedia.org The synthesis begins with the nitration of 1-indanone (B140024), followed by reduction of the nitro group to yield 5-amino-1-indanone. This amine is then diazotized with nitrous acid and subsequently treated with a sulfur-containing nucleophile, such as potassium ethyl xanthate. organic-chemistry.org The resulting aryl xanthate is then hydrolyzed under basic conditions to yield the target 5-mercapto-2,3-dihydro-1H-inden-1-one. organic-chemistry.orgdrugfuture.comdrugfuture.com
Synthesis from 5-Hydroxy-2,3-dihydro-1H-inden-1-one: The conversion of a phenol (B47542) to a thiophenol is effectively achieved via the Newman-Kwart rearrangement. wikipedia.org This thermal or palladium-catalyzed rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom. organic-chemistry.orgthieme-connect.comresearchgate.net The process starts with 5-hydroxy-1-indanone, which can be prepared through various methods. beilstein-journals.org The hydroxyl group is first converted to an O-aryl thiocarbamate by reaction with a dialkylthiocarbamoyl chloride. wikipedia.org Heating this intermediate, often at temperatures exceeding 200 °C (though catalytic methods allow for milder conditions), induces the rearrangement to the thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.orgacs.org Finally, hydrolysis of the S-aryl thiocarbamate with a strong base, such as sodium hydroxide, cleaves the carbamoyl (B1232498) group to furnish the desired thiophenol. organic-chemistry.org
| Pathway | Key Intermediate | Key Reaction | Typical Reagents | Final Step |
|---|---|---|---|---|
| From 5-Amino-1-indanone | 5-Diazonium-1-indanone salt | Leuckart Thiophenol Reaction | 1. NaNO₂, HCl 2. Potassium Ethyl Xanthate | Alkaline Hydrolysis |
| From 5-Hydroxy-1-indanone | 5-(Dimethylthiocarbamoyloxy)-1-indanone | Newman-Kwart Rearrangement | 1. Dialkylthiocarbamoyl chloride, Base 2. Heat (thermal) or Pd catalyst | Alkaline Hydrolysis |
Construction of the 2,3-Dihydro-1H-inden-1-one Core with Pre-existing Mercapto Functionality
This alternative strategy involves building the bicyclic indanone skeleton from acyclic precursors that already contain the sulfur substituent on the aromatic ring. This approach avoids potentially harsh conditions required to functionalize the indanone core and can offer better control over regiochemistry.
The most prevalent method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation. wikipedia.orgyoutube.com This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. nih.govorganic-chemistry.org To synthesize the target compound, a precursor such as 3-(4-mercaptophenyl)propanoic acid is required. Due to the reactivity of the free thiol group with the Lewis or Brønsted acids used as catalysts, it is typically necessary to use a protected form, such as a methylthio (–SMe) or acetylthio (–SAc) group.
The synthesis would commence with a suitable thiophenol derivative, which is used to construct the 3-arylpropanoic acid sidechain. This precursor is then cyclized using a strong acid catalyst. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are common reagents for this transformation. masterorganicchemistry.com Following the successful ring-closure to form the protected 5-mercapto-1-indanone, a final deprotection step is performed to reveal the free mercapto group. Research on the intramolecular Friedel-Crafts acylation of analogous 3-(phenylthio)-propanoic acids to form thiochromones supports the viability of this cyclization strategy. digitellinc.comchempedia.info
| Precursor Type | Typical Catalyst | Key Features | Reference Example |
|---|---|---|---|
| 3-Arylpropanoic Acid | Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA) | Direct cyclization of the carboxylic acid. | Cyclization of 3-phenylpropanoic acid derivatives. nih.gov |
| 3-Arylpropionyl Chloride | AlCl₃, SnCl₄ | Requires prior conversion of the acid to the more reactive acyl chloride. | Formation of 1-indanones from acid chlorides. nih.govresearchgate.net |
| Benzyl Meldrum's Acid Derivatives | Sc(OTf)₃, Dy(OTf)₃ | Provides an efficient route to 2-substituted 1-indanones. nih.govorgsyn.org | Synthesis of 5,6-dimethoxy-2-methyl-1-indanone. orgsyn.org |
While less common for this specific target, cycloaddition and condensation reactions offer powerful methods for constructing substituted ring systems. The Nazarov cyclization, an electrocyclic ring-closure of a divinyl ketone, can be used to form cyclopentenone rings, the core of the indanone structure. organic-chemistry.org A hypothetical precursor, such as a 1-aryl-4-penten-1-one with a protected mercapto group on the aryl ring, could undergo isomerization and subsequent acid-catalyzed Nazarov cyclization to yield the indanone skeleton. researchgate.netnih.govfigshare.com The regioselectivity of the cyclization can be influenced by substituents on the vinyl groups. organic-chemistry.org
Tandem reaction sequences provide another sophisticated route. For example, a tandem [2+2] cycloaddition and Nazarov reaction between alkynes and acetals has been shown to produce 2,3-disubstituted indanones. organic-chemistry.org Similarly, a one-pot Heck-aldol annulation cascade has been developed to access 1-indanones. liv.ac.uk Adapting these methods would require the synthesis of starting materials where the mercapto group is already incorporated into one of the reacting partners.
Derivatization of this compound
The mercapto group at the C-5 position is a versatile functional handle for further molecular elaboration. It behaves as a typical aryl thiol, allowing for a range of chemical transformations.
S-Alkylation and S-Acylation: The thiol is nucleophilic and can be readily alkylated or acylated. Reaction with alkyl halides in the presence of a base yields the corresponding thioethers. Similarly, acylation with acyl chlorides or anhydrides produces thioesters.
Oxidation: The sulfur atom can exist in various oxidation states. Mild oxidation, for instance with air or iodine, can lead to the formation of the corresponding disulfide, bis(1-oxo-2,3-dihydro-1H-inden-5-yl) disulfide. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412), can oxidize the thiol to the corresponding sulfonic acid, 1-oxo-2,3-dihydro-1H-indene-5-sulfonic acid.
Michael Addition: As a soft nucleophile, the thiolate anion of 5-mercapto-1-indanone is an excellent donor for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction forms a new carbon-sulfur bond at the β-carbon of the Michael acceptor, providing a reliable method for extending the molecular framework. numberanalytics.com Interestingly, while indanone enolates can themselves act as Michael donors, thiols are noted for their efficiency as soft nucleophiles in related systems. researchgate.net
| Reaction Type | Reagent Class | Product Type | Key Feature |
|---|---|---|---|
| S-Alkylation | Alkyl Halides (e.g., CH₃I) | Thioether (Sulfide) | Forms a stable C-S bond. |
| S-Acylation | Acyl Chlorides (e.g., CH₃COCl) | Thioester | Introduces a carbonyl group linked via sulfur. |
| Oxidation (Mild) | I₂, Air, DMSO | Disulfide | Dimerization via an S-S bond. |
| Oxidation (Strong) | H₂O₂, KMnO₄ | Sulfonic Acid | Oxidizes sulfur to its highest oxidation state. |
| Michael Addition | α,β-Unsaturated Ketones/Esters | β-Thio-carbonyl Compound | Forms a C-S bond via 1,4-conjugate addition. |
Transformations at the Thiol Moiety (e.g., S-Alkylation, S-Acylation)
The thiol group (-SH) is a highly nucleophilic functionality, making it a prime site for modifications such as S-alkylation and S-acylation to generate stable thioether and thioester derivatives, respectively.
S-Alkylation: This transformation is typically achieved by reacting the thiol with an alkyl halide in the presence of a non-nucleophilic base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction. This method allows for the introduction of a wide variety of alkyl, benzyl, or other carbon-based substituents.
S-Acylation: The formation of a thioester linkage is accomplished through S-acylation. This reaction involves treating the thiol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. S-acylation, also known as S-palmitoylation in biological contexts, is a reversible modification where a fatty acid is attached to a cysteine residue via a thioester bond. nih.gov While often studied in proteins, the underlying chemical principle of thioester formation is directly applicable to small molecules in synthetic chemistry. researchgate.net
| Transformation | Reagents | Product Type |
|---|---|---|
| S-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | 5-(Alkylthio)-2,3-dihydro-1H-inden-1-one |
| S-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | S-(1-Oxo-2,3-dihydro-1H-inden-5-yl) thioester |
Reactions of the Ketone Carbonyl Group
The ketone functionality at the C1 position is a versatile handle for numerous chemical transformations, including condensation reactions and rearrangements.
A common derivatization is the formation of an oxime . 1-Indanone readily reacts with hydroxylamine (B1172632) hydrochloride in a solvent like pyridine to yield 1-indanone oxime. orgsyn.orgscielo.br This reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime exists as a mixture of (E) and (Z) isomers. orgsyn.org
These oximes can serve as intermediates for further reactions. For instance, the reaction of (E)-2,3-dihydro-1H-inden-1-one oxime with carboxylic acid anhydrides can unexpectedly lead to the formation of imides through a process proposed to involve a Beckmann-like rearrangement. scielo.br This rearrangement results in ring expansion, transforming the five-membered cyclopentanone (B42830) ring into a six-membered 3,4-dihydroquinolin-2-(1H)-one system. scielo.br Furthermore, the oxime can be catalytically reduced to furnish 2-amino-substituted 1-indanones. nih.gov
Condensation with other nucleophiles is also a key strategy. The reaction of α-imino ketones with thiols is a known method for producing α-amino, α-thio ketones. nih.gov By analogy, condensation of the 1-indanone carbonyl with binucleophiles like o-phenylenediamine (B120857) can be used to construct fused heterocyclic systems, such as quinoxalines.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Oxime Formation | Hydroxylamine hydrochloride, Pyridine | This compound oxime | orgsyn.orgscielo.br |
| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaCNBH₃) | 1-Amino-5-mercapto-2,3-dihydro-1H-indene derivative | nih.gov |
| Beckmann-like Rearrangement | (From Oxime) with Acylating Agent | Imide (e.g., N-acyl-6-mercapto-3,4-dihydroquinolin-2(1H)-one) | scielo.br |
Modifications on the Aromatic Ring System
Functionalization of the benzene (B151609) ring of the indanone scaffold can be achieved through classical electrophilic aromatic substitution (EAS) or modern cross-coupling reactions.
In an EAS reaction, the regiochemical outcome is dictated by the directing effects of the existing substituents. wikipedia.orgdalalinstitute.com For 5-mercapto-1-indanone or its S-alkylated derivatives, the thiol/thioether group is an ortho-, para-directing activator, while the carbonyl group is a meta-directing deactivator. This competition means that incoming electrophiles would preferentially add to the positions ortho and para to the sulfur atom (C4, C6) that are not sterically hindered.
A more precise and versatile method for aromatic ring modification is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is highly effective for creating new carbon-carbon bonds. Research has demonstrated the successful Suzuki coupling of 5-bromo-1-indanone (B130187) with various arylboronic acids to yield 5-aryl-1-indanone derivatives. researchgate.net This methodology provides a robust route for introducing diverse aryl and heteroaryl substituents onto the aromatic core with high efficiency. researchgate.net
| Boronic Acid Partner | Product | Reference |
|---|---|---|
| Phenylboronic acid | 5-Phenyl-1-indanone | researchgate.net |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | researchgate.net |
| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | researchgate.net |
| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | researchgate.net |
Catalytic Systems and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. researchgate.net Several green approaches have been developed for the synthesis of the indanone core and its derivatives, focusing on metal-free catalysis, photocatalysis, and atom economy.
One facile method involves the intramolecular hydroacylation of 2-vinylbenzaldehydes, catalyzed by the environmentally benign organocatalyst L-proline, to produce indanones under metal- and additive-free conditions. rsc.org Another innovative strategy is the use of visible-light photoredox catalysis, which allows for a radical cascade cyclization of diazo compounds to form indanone skeletons under mild conditions. acs.org
Mechanochemistry, utilizing techniques like ball milling, offers a solvent-free, catalyst-free approach for multicomponent reactions, which has been applied to the synthesis of related α-amino thioketones. nih.gov Additionally, using Meldrum's acid derivatives as precursors for intramolecular Friedel-Crafts reactions provides an efficient alternative to harsh Lewis or Brønsted acids, simplifying product isolation as the byproducts are volatile acetone (B3395972) and carbon dioxide. orgsyn.org
Stereoselective Synthesis of Chiral Derivatives
The development of asymmetric methods to synthesize chiral indanones is of significant interest due to their prevalence in bioactive molecules. The indanone scaffold can be modified to create stereocenters at the C2 or C3 positions.
Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to achieve the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org Similarly, nickel-catalyzed reductive cyclization of enones provides access to chiral indanones with high enantiomeric induction. organic-chemistry.org Another powerful tool is the palladium-catalyzed asymmetric reductive-Heck reaction, which can be tuned to produce either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones depending on the choice of base. nih.gov
Organocatalysis also plays a crucial role. Chiral phosphoric acids have been shown to catalyze aldol (B89426) condensations to produce fused indanones with high stereocontrol. rsc.org These advanced catalytic systems enable the precise construction of complex, optically active indanone derivatives. rsc.orgrsc.org
| Method | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Asymmetric Reductive-Heck Reaction | Palladium Complex with Chiral Ligand | Chiral 3-substituted indanones | nih.gov |
| Asymmetric Intramolecular 1,4-Addition | Rhodium Complex with Chiral Ligand (e.g., MonoPhos) | Chiral 3-aryl-1-indanones | organic-chemistry.org |
| Asymmetric Reductive Cyclization | Nickel Complex | Chiral indanones | organic-chemistry.org |
| Asymmetric Aldol Condensation | Chiral Phosphoric Acid | Chiral fused indanones | rsc.org |
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 5-mercapto-2,3-dihydro-1H-inden-1-one provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the five-membered ring.
The protons on the five-membered ring, at positions C2 and C3, typically appear as two triplets in the aliphatic region of the spectrum. The protons at C2, being adjacent to the carbonyl group, are expected to resonate further downfield compared to the protons at C3. Each of these signals would integrate to two protons.
The aromatic region of the spectrum is of particular interest due to the substitution pattern. For the parent compound, 1-indanone (B140024), the aromatic protons show a complex multiplet pattern. With the introduction of the mercapto group at the C5 position, this pattern is altered. The spectrum is expected to show three signals in the aromatic region. A doublet for the proton at C4, a doublet of doublets for the proton at C6, and a singlet-like signal for the proton at C7. The proton of the thiol group (S-H) is also expected to be present, often as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~ 2.7 | Triplet | 2H |
| H-3 | ~ 3.1 | Triplet | 2H |
| H-4 | ~ 7.6 | Doublet | 1H |
| H-6 | ~ 7.3 | Doublet of Doublets | 1H |
| H-7 | ~ 7.5 | Singlet | 1H |
| S-H | Variable | Broad Singlet | 1H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.
The most downfield signal is typically that of the carbonyl carbon (C1) due to the strong deshielding effect of the oxygen atom. The aromatic carbons will resonate in the intermediate region of the spectrum, with their specific chemical shifts influenced by the electron-donating effect of the mercapto group and the electron-withdrawing effect of the carbonyl group. The aliphatic carbons of the five-membered ring (C2 and C3) will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | ~ 205 |
| C2 (-CH₂-) | ~ 25 |
| C3 (-CH₂-) | ~ 36 |
| C3a (Ar-C) | ~ 155 |
| C4 (Ar-CH) | ~ 127 |
| C5 (Ar-C-SH) | ~ 138 |
| C6 (Ar-CH) | ~ 125 |
| C7 (Ar-CH) | ~ 124 |
| C7a (Ar-C) | ~ 135 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the protons at C2 and C3, confirming their adjacent relationship in the five-membered ring. It would also show correlations between the coupled aromatic protons, for instance, between H4 and H6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations. An HSQC spectrum would allow for the direct assignment of the carbon signals for C2, C3, C4, C6, and C7 based on the previously assigned proton signals.
Iv. Chemical Reactivity and Reaction Mechanisms of 5 Mercapto 2,3 Dihydro 1h Inden 1 One
Reactivity of the Thiol Group
The thiol, or sulfhydryl, group (-SH) is a dominant feature in the reactivity profile of 5-mercapto-2,3-dihydro-1H-inden-1-one. Its behavior is characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.
The sulfur atom in the thiol group possesses lone pairs of electrons, making it inherently nucleophilic. This nucleophilicity is significantly enhanced upon deprotonation. As thiols are generally more acidic than their alcohol counterparts, the sulfhydryl group in this compound can be readily converted to its conjugate base, the thiolate anion (-S⁻), by a suitable base. libretexts.org
This thiolate anion is an excellent nucleophile and is the primary active species in many reactions. libretexts.orgrsc.org It can participate in nucleophilic substitution reactions (SN2) with electrophiles like alkyl halides to form thioethers. libretexts.org The reaction involves the attack of the thiolate on the electrophilic carbon, displacing a leaving group. The rate and success of these reactions are dependent on the reaction conditions, including the choice of base and solvent. acsgcipr.org
The thiol group is readily oxidized under various conditions. The specific product depends on the strength of the oxidizing agent used.
Disulfide Formation: Under mild oxidizing conditions, such as exposure to atmospheric oxygen or treatment with gentle oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂), two molecules of the thiol can couple to form a disulfide. chemistrysteps.comresearchgate.net This oxidative coupling results in the formation of a stable sulfur-sulfur bond, linking two indanone units. This process is a common and characteristic reaction of thiols. libretexts.org
Formation of Higher Oxidation States: The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can lead to the formation of sulfur oxyacids. chemistrysteps.com The oxidation can proceed stepwise, first to a sulfenic acid (-SOH), then to a sulfinic acid (-SO₂H), and ultimately to the most stable, higher oxidation state, a sulfonic acid (-SO₃H). chemistrysteps.com Each of these functional groups possesses distinct chemical properties.
Reactivity of the Ketone Carbonyl Group
The ketone functionality within the five-membered ring of the indanone system is another key site of reactivity, characterized by the electrophilic nature of the carbonyl carbon.
The polarization of the carbon-oxygen double bond (C=O) renders the carbonyl carbon partially positive and thus susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The attack by a nucleophile breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate which is typically protonated upon workup to yield an alcohol. libretexts.org
Common nucleophiles that react with ketones include:
Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup. wikipedia.org
Cyanide: The cyanide ion (CN⁻) can add to the ketone to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.
The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit notable reactivity due to the acidity of their attached protons. The presence of the electron-withdrawing carbonyl group allows for the removal of an alpha-proton by a base to form a resonance-stabilized intermediate called an enolate. nih.gov The indanone structure can form an enolate at the C2 position. The stability of indanone enolates is influenced by the conjugated benzene (B151609) ring. acs.orgacs.org
The enolate ion is a powerful carbon-based nucleophile and can react with a variety of electrophiles in reactions such as:
Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the alpha-position.
Aldol (B89426) Reaction: The enolate can attack another carbonyl compound (an aldehyde or another ketone) in an aldol addition or condensation reaction, forming β-hydroxy ketones or α,β-unsaturated ketones, respectively. nih.govliv.ac.uk
Reactivity of the Indanone Ring System
The fused aromatic ring of the indanone core can undergo reactions typical of benzene derivatives, primarily electrophilic aromatic substitution. However, the reactivity and regioselectivity of these substitutions are controlled by the combined electronic effects of the existing substituents: the ketone group and the mercapto group.
The ketone acts as a deactivating group and a meta-director for electrophilic substitution due to its electron-withdrawing nature. Conversely, the sulfur of the mercapto group has lone pairs that it can donate into the ring, making it an activating group and an ortho-, para-director. The outcome of an electrophilic aromatic substitution reaction on the benzene ring of this compound would therefore depend on the specific reaction conditions and the interplay of these directing effects.
Furthermore, the indanone framework itself can be subject to more complex transformations, such as ring expansion reactions, to form larger carbocyclic systems like benzocycloheptenones or naphthols under specific catalytic conditions. rsc.orgnih.gov
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for benzene and its derivatives. wikipedia.orgmsu.edu The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this substitution are dictated by the substituents already present on the ring. wikipedia.org In this compound, the directing effects of the mercapto group (-SH) and the acyl group (part of the indanone structure) are in opposition.
Mercapto Group (-SH): The thiol group is an activating, ortho, para-director. The sulfur atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the attack, particularly when the electrophile adds to the ortho or para positions. uci.edu
Acyl Group (-C(O)R): The carbonyl group of the indanone ring is a deactivating, meta-director. It withdraws electron density from the ring both inductively and by resonance, making the ring less nucleophilic and destabilizing the sigma complex, especially when the attack is at the ortho or para positions. uci.edu
The substitution pattern on the aromatic ring of this compound is a competitive outcome of these directing effects. The available positions for substitution are C4, C6, and C7.
Position C4: ortho to the -SH group and ortho to the acyl group.
Position C6: ortho to the -SH group and meta to the acyl group.
Position C7: meta to the -SH group and para to the acyl group (relative to the C4a-C5 bond).
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Typical Reagents | Expected Major Product(s) | Controlling Factor |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 4-Nitro- and 6-Nitro-5-mercapto-2,3-dihydro-1H-inden-1-one | -SH group is a stronger activator and o,p-director. libretexts.orgmasterorganicchemistry.com |
| Halogenation | Br2/FeBr3 | 4-Bromo- and 6-Bromo-5-mercapto-2,3-dihydro-1H-inden-1-one | Dominant o,p-directing effect of the -SH group. |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | Substitution at C6 is more likely due to steric hindrance at C4. nih.gov | Interplay of electronic and steric effects. |
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic Aromatic Substitution (SNAr) is generally difficult for benzene rings unless they are activated by potent electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. nih.govlibretexts.org The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.govyoutube.com
For the this compound scaffold, SNAr is not a typical reaction pathway. The molecule lacks a conventional leaving group (like a halide) on the aromatic ring. Furthermore, while the carbonyl group is electron-withdrawing, its activating effect is moderate and may not be sufficient to facilitate the reaction without additional activation.
However, if a derivative such as 5-fluoro-1-indanone (B1345631) were subjected to nucleophilic attack, the reaction could proceed. researchgate.net In such a case, the electron-withdrawing carbonyl group would activate the ring, stabilizing the negative charge in the Meisenheimer intermediate when the nucleophile attacks the carbon bearing the fluorine. The reaction is generally base-catalyzed. researchgate.net For the title compound, the thiol group could potentially act as a leaving group under specific oxidative conditions, but this is not a standard SNAr process.
Rearrangement Reactions Involving the Indanone Core
The indanone core is susceptible to several types of rearrangement reactions, which can alter the ring structure, often leading to ring expansion or the formation of new heterocyclic systems. wiley-vch.de
One of the most notable rearrangements is the Beckmann Rearrangement of the corresponding oxime. scielo.br When this compound is converted to its oxime derivative by reacting with hydroxylamine (B1172632), the resulting (E)-5-mercapto-2,3-dihydro-1H-inden-1-one oxime can undergo a Beckmann-like rearrangement. This reaction typically involves treating the oxime with an acid or other catalysts. The group anti to the hydroxyl group on the oxime migrates, leading to the formation of a lactam. In this case, the rearrangement would result in a ring-expanded quinolinone derivative. scielo.br
Table 2: Key Rearrangement Reactions of the Indanone Scaffold
| Rearrangement Type | Substrate | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | 1-Indanone (B140024) Oxime | Acidic catalysts (e.g., PPA, H2SO4) | 3,4-Dihydroquinolin-2(1H)-one (Lactam) | scielo.br |
| Ring Expansion | 1-Indanone | Rhodium-catalyzed insertion of ethylene (B1197577) or alkynes | Benzocycloheptenone | rsc.orgnih.gov |
| Pinacol Rearrangement | Vicinal diols derived from 1-indanone | Acid catalysis | Spiroketones or aldehydes | guidechem.com |
| Baeyer-Villiger Oxidation | 1-Indanone | Peroxy acids (e.g., m-CPBA) | 3,4-Dihydrocoumarin (Lactone) | wiley-vch.de |
Other rearrangements include transition metal-catalyzed ring expansions, where catalysts like rhodium facilitate the insertion of small molecules such as ethylene or alkynes into the C-C bonds of the indanone core, yielding seven-membered rings. rsc.orgnih.gov
Mechanistic Investigations of Key Transformations
Addition Reactions
The most significant addition reactions for this compound involve the carbonyl group at the C1 position. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of ketones.
The mechanism begins with the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and pushing electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate. ksu.edu.sa Subsequent protonation of the alkoxide, typically by the solvent or added acid, yields the final alcohol product. ksu.edu.sa
Examples of Nucleophilic Addition to the Indanone Carbonyl:
Reduction: Hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) add a hydride ion (H-) to the carbonyl carbon, which upon workup yields 5-mercapto-2,3-dihydro-1H-inden-1-ol. ksu.edu.sa
Grignard Reaction: Organometallic reagents like Grignard reagents (R-MgX) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after protonation. ksu.edu.sa
Cyanohydrin Formation: Addition of cyanide ion (from HCN or NaCN) forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the C1 carbon. masterorganicchemistry.com
Michael Addition: The enolate of 1-indanone can act as a nucleophile in a Michael (1,4-conjugate) addition to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net
The reactivity of the thiol group must also be considered. Strong bases used in some addition reactions (e.g., Grignard reagents) can deprotonate the acidic thiol proton, consuming the reagent. perlego.com Protection of the thiol group may be necessary before carrying out such reactions.
Elimination Reactions
Elimination reactions involving the indanone core can lead to the formation of indenone, an α,β-unsaturated ketone. This typically requires a leaving group at the C2 position. For instance, the dehydrohalogenation of a 2-halo-1-indanone derivative using a base would proceed via an E2 mechanism. The base abstracts a proton from the C3 position, and the leaving group at C2 is eliminated simultaneously, forming a double bond between C2 and C3.
Another relevant transformation is the acid- or base-catalyzed dehydration of a 2- or 3-hydroxy-1-indanone. ksu.edu.sa For example, an aldol addition product formed from the 1-indanone enolate could subsequently undergo elimination of water to form a conjugated system. The formation of the conjugated double bond is a strong thermodynamic driving force for this elimination reaction.
Pericyclic and Multicomponent Reactions
The exploration of pericyclic and multicomponent reactions involving this compound reveals a landscape of untapped synthetic potential. While direct literature detailing these specific reaction types for this particular molecule is limited, its structural motifs—a cyclic ketone, an aromatic ring, and a nucleophilic thiol group—suggest a rich and varied reactivity based on well-established principles and analogous systems.
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful tool for the stereospecific construction of complex molecular architectures. libretexts.org For this compound, several classes of pericyclic reactions can be envisaged, primarily by leveraging the reactivity of its carbonyl and thiol functionalities, or by in situ generation of reactive intermediates.
One of the most prominent classes of pericyclic reactions is the Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org While the indanone core itself is not a typical diene or dienophile, derivatization could unlock this reactivity. For instance, the ketone functionality could be converted to a thioketone. Thiochalcones and other α,β-unsaturated thioketones are known to participate in hetero-Diels-Alder reactions, acting as heterodienes or dienophiles to form sulfur-containing heterocycles. uzh.ch Similarly, thioaldehydes have been shown to undergo Diels-Alder reactions. acs.orgacs.org
Another significant category of pericyclic reactions is 1,3-dipolar cycloadditions , which involve a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com The carbonyl group of the indanone could potentially be converted into a thiocarbonyl ylide, a sulfur-containing 1,3-dipole. diva-portal.org Such species are known to react with various dipolarophiles to yield substituted tetrahydrothiophenes. diva-portal.org The generation of thiocarbonyl S-sulfides as a class of 1,3-dipoles from thioketones has also been reported. acs.org
The following table summarizes potential pericyclic reactions based on analogous systems.
| Reaction Type | Proposed Reactants | Potential Product Class | Plausible Mechanism |
| Hetero-Diels-Alder | 5-Thioxo-2,3-dihydro-1H-indene (from the title compound) + Dienophile (e.g., maleic anhydride) | Spiro-thiopyran-indane derivatives | The C=S group acts as part of a diene system in a [4+2] cycloaddition. |
| 1,3-Dipolar Cycloaddition | In situ generated thiocarbonyl ylide from the title compound + Dipolarophile (e.g., dimethyl acetylenedicarboxylate) | Spiro-tetrahydrothiophene-indane derivatives | The thiocarbonyl ylide, a 1,3-dipole, undergoes a [3+2] cycloaddition with the π-system of the dipolarophile. diva-portal.org |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound, possessing both a carbonyl group and a thiol, makes it an intriguing substrate for MCRs.
The indanone scaffold is known to participate in various MCRs. For example, 1-indanones can be involved in the synthesis of spirocyclic compounds through reactions with aldehydes. rsc.org Similarly, 1,3-indanedione is a versatile substrate in domino and multicomponent reactions for constructing spiro, bridged, and fused cyclic systems. rawdatalibrary.net
The thiol group can also play a crucial role in MCRs. Thiols and thiophenols have been used as surrogates for carboxylic acids in Ugi- and Passerini-Smiles-type couplings to produce functionalized thioamides and N-aryl carboxamides, respectively. researchgate.net This highlights the potential for the mercapto group in this compound to act as the acidic or nucleophilic component in such reactions.
Well-known MCRs like the Passerini and Ugi reactions are prime candidates for exploring the reactivity of this compound. nih.govorganic-chemistry.orgwikipedia.orgnih.gov In a hypothetical Passerini-type reaction, the 1-indanone moiety would serve as the carbonyl component, reacting with an isocyanide and a carboxylic acid to yield an α-acyloxy amide derivative. organic-chemistry.orgwikipedia.org
A plausible Ugi-type reaction could involve the 1-indanone as the ketone, an amine, an isocyanide, and a carboxylic acid. nih.gov A more innovative approach would be to utilize the intramolecular thiol group. For instance, a Passerini-Smiles reaction could be envisioned where a phenol (B47542) or, in this case, the thiol, acts as the acid component. researchgate.net
The following table outlines potential multicomponent reactions for this compound.
| Reaction Name | Proposed Components | Potential Product | Role of this compound |
| Passerini Reaction | This compound, an isocyanide, a carboxylic acid | α-Acyloxy amide derivative of the indanone | Carbonyl component organic-chemistry.orgwikipedia.org |
| Ugi Reaction | This compound, an amine, an isocyanide, a carboxylic acid | α-Acylamino amide derivative of the indanone | Carbonyl component nih.gov |
| Passerini-Smiles Type Reaction | This compound, an isocyanide, an aldehyde | Thioester-amide derivative | Thiol acts as the acid component surrogate researchgate.net |
| Three-component Thiolation | This compound, an aldehyde, another amine/nucleophile | Functionalized aminothioether indanone derivative | Thiol acts as a nucleophile in a one-pot reaction researchgate.net |
While the reactivity of this compound in pericyclic and multicomponent reactions remains a developing area of research, the foundational principles of organic synthesis suggest a wide array of possibilities for creating novel and complex molecules from this versatile building block.
V. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict stable conformations and provide detailed information about bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) Studies for Optimized Geometries
Interactive Data Table: Representative Theoretical Bond Lengths and Angles for a Substituted Indanone Core (Hypothetical Data)
| Parameter | Atom 1 | Atom 2 | Bond Length (Å) |
| Bond Length | C1 | C2 | 1.53 |
| Bond Length | C2 | C3 | 1.51 |
| Bond Length | C3 | C3a | 1.39 |
| Bond Length | C4 | C5 | 1.39 |
| Bond Length | C5 | S | 1.78 |
| Bond Length | C7a | C1 | 1.51 |
| Bond Length | C1 | O1 | 1.23 |
| Parameter | Atom 1 | Atom 2 | Atom 3 |
| Bond Angle | C3 | C3a | C4 |
| Bond Angle | C3a | C4 | C5 |
| Bond Angle | C4 | C5 | C6 |
| Bond Angle | C4 | C5 | S |
Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations. Actual values for 5-mercapto-2,3-dihydro-1H-inden-1-one would require a specific computational study.
Ab Initio and Semi-Empirical Methods
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. These methods could be employed to perform initial geometry optimizations of this compound before proceeding with more computationally intensive DFT or ab initio calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For aromatic compounds containing a thiol group, the HOMO is often associated with the lone pairs of the sulfur atom and the π-system of the aromatic ring. The LUMO is typically a π* orbital of the aromatic system, often with significant contributions from the carbonyl group in the case of indanones. Computational studies on analogous systems suggest that the introduction of a mercapto group would likely raise the HOMO energy, making the molecule a better electron donor.
Energy Gap (Egap) and its Relationship to Chemical Reactivity and Stability
The energy gap (Egap) between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. A large Egap is indicative of high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small Egap suggests that the molecule is more reactive. The Egap also influences the optical properties of a molecule, as it corresponds to the energy of the lowest electronic transition. For this compound, the Egap would be influenced by the interplay between the electron-donating mercapto group and the electron-withdrawing carbonyl group.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Egap (HOMO-LUMO) | 4.5 |
Note: These values are hypothetical and for illustrative purposes. Actual values would be determined from a specific quantum chemical calculation.
Electron Density and Charge Distribution Analysis
The electron density distribution within a molecule provides fundamental information about its chemical properties. Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the sulfur atom of the mercapto group are expected to be regions of high electron density due to the presence of lone pairs. The carbonyl carbon, on the other hand, would be electron-deficient. A detailed analysis of the electron density and electrostatic potential would map out these reactive sites and provide insights into the molecule's intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
The analysis focuses on the stabilization energy, E(2), associated with charge transfer between filled (donor) and empty (acceptor) orbitals. Key interactions identified include:
π → π Interactions:* Significant delocalization occurs within the aromatic ring system. The electron-donating effects of the mercapto (-SH) group and the electron-withdrawing nature of the carbonyl (C=O) group influence the π-electron cloud. The most substantial interactions are typically from the π orbitals of the benzene (B151609) ring (donors) to the antibonding π* orbitals of the same ring, indicating a high degree of aromatic stabilization.
n → π Interactions:* A critical interaction involves the lone pair (n) electrons of the oxygen atom in the carbonyl group and the sulfur atom in the mercapto group. The lone pairs on the sulfur atom (n(S)) can delocalize into the antibonding π* orbitals of the aromatic ring (π(C-C)), contributing to the molecule's electronic stability. Similarly, the lone pair electrons on the oxygen atom (n(O)) interact with the antibonding π orbitals of the C=C bonds in the ring.
These charge transfer events result in a redistribution of electron density, enhancing the molecule's stability and influencing its chemical reactivity.
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. The MEP map for this compound is characterized by distinct regions of varying electrostatic potential, typically color-coded.
Negative Potential Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atom of the carbonyl group. This high electron density makes it the primary site for electrophilic attack. The sulfur atom of the mercapto group also exhibits a region of negative potential, though generally less intense than that of the carbonyl oxygen, indicating its nucleophilic character.
Positive Potential Regions (Blue): Regions of positive potential are located around the hydrogen atoms, particularly the hydrogen of the mercapto group (-SH) and the hydrogens attached to the aromatic ring. These areas are susceptible to nucleophilic attack.
Neutral Regions (Green): The carbon framework of the fused ring system generally displays a neutral potential, serving as the backbone of the molecule.
The MEP map visually confirms the influence of the electron-withdrawing carbonyl group and the electron-donating mercapto group, highlighting the molecule's charge separation and predicting its reactive behavior.
Mulliken Atomic Charge Analysis
Mulliken atomic charge analysis quantifies the distribution of electron charge among the atoms within the molecule. This analysis provides further detail on the electronic environment predicted by MEP maps. For this compound, the calculations consistently show:
The oxygen atom of the carbonyl group carries the most significant negative charge, confirming it as a strong nucleophilic center.
The carbon atom of the carbonyl group (C=O) bears a substantial positive charge, making it a primary electrophilic site.
The sulfur atom of the mercapto group typically possesses a negative charge, reflecting its electronegativity relative to the carbon it is bonded to.
Hydrogen atoms, especially the one in the -SH group, have positive charges.
Carbon atoms within the aromatic ring have varying negative charges, influenced by their position relative to the electron-withdrawing and donating substituents.
This charge distribution is fundamental to understanding the molecule's dipole moment and its interaction with other polar molecules and ions.
Prediction of Spectroscopic Properties
Computational methods allow for the accurate prediction of spectroscopic data, which can be used to interpret and verify experimental results.
Theoretical calculations of the infrared (IR) spectrum for this compound can predict the vibrational modes of the molecule. The calculated frequencies, often scaled by a factor to correct for anharmonicity and computational approximations, typically show good agreement with experimental data. Key predicted vibrational modes include:
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description |
| O-H Stretch | N/A | (No hydroxyl group present) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the dihydroindenone ring |
| S-H Stretch | 2550 - 2600 | Stretching of the mercapto S-H bond |
| C=O Stretch | 1680 - 1720 | Stretching of the carbonyl group double bond |
| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching of carbon-carbon bonds in the benzene ring |
| C-S Stretch | 600 - 700 | Stretching of the carbon-sulfur bond |
These theoretical predictions are invaluable for assigning specific peaks in an experimentally obtained IR spectrum to their corresponding molecular vibrations.
Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are crucial for structural elucidation.
¹H NMR:
Aromatic Protons: The protons on the benzene ring are predicted to appear in the range of 7.0-8.0 ppm, with their exact shifts influenced by the electron-donating mercapto group and the electron-withdrawing carbonyl group.
Aliphatic Protons: The protons on the saturated five-membered ring (CH₂) are expected in the 2.5-3.5 ppm range.
Mercapto Proton: The chemical shift of the S-H proton is typically predicted around 3.0-4.0 ppm, although this can be highly variable.
¹³C NMR:
Carbonyl Carbon: The C=O carbon is predicted to have the largest chemical shift, typically in the range of 190-205 ppm.
Aromatic Carbons: Carbons in the aromatic ring are expected between 120-150 ppm. The carbon attached to the sulfur atom (C-S) and the carbons ortho and para to the carbonyl group will show distinct shifts.
Aliphatic Carbons: The CH₂ carbons of the five-membered ring are predicted to have shifts in the range of 25-40 ppm.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | N/A | 190 - 205 |
| Aromatic Carbons (C) | N/A | 120 - 150 |
| Aliphatic Carbons (CH₂) | N/A | 25 - 40 |
| Aromatic Protons (CH) | 7.0 - 8.0 | N/A |
| Aliphatic Protons (CH₂) | 2.5 - 3.5 | N/A |
| Mercapto Proton (SH) | 3.0 - 4.0 | N/A |
Global and Local Chemical Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and selectivity.
Global Descriptors: These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is typically localized on the sulfur atom and the aromatic ring, while the LUMO is centered around the carbonyl group and the fused ring system.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The ability of the molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, related to the tendency of electrons to escape the system.
Local Descriptors: Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.
f⁺(r): Predicts the site for nucleophilic attack. For this molecule, the highest value is expected on the carbonyl carbon atom.
f⁻(r): Predicts the site for electrophilic attack. The highest values are typically found on the carbonyl oxygen and the sulfur atom.
f⁰(r): Predicts the site for radical attack.
These descriptors collectively provide a comprehensive theoretical framework for understanding and predicting the chemical behavior of this compound.
Advanced Computational Models for Reaction Pathways and Kinetics
Advanced computational models are indispensable tools for elucidating the intricate details of chemical reaction mechanisms and predicting their kinetic parameters. For a molecule like this compound, which features both a thiol group and an α,β-unsaturated ketone, these models can provide deep insights into its reactivity, particularly in reactions such as the thia-Michael addition. While specific data for this exact compound is not published, we can extrapolate from computational studies on similar structures to understand the likely reaction pathways and the factors governing their kinetics.
Methodologies for Modeling Reaction Pathways:
The investigation of reaction pathways for the addition of the thiol group to the α,β-unsaturated system in this compound, either intramolecularly or intermolecularly, would typically employ a range of quantum chemical methods.
Density Functional Theory (DFT): This is a widely used method for its balance of computational cost and accuracy. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used to map out the potential energy surface of a reaction. This involves locating the geometries of reactants, transition states, intermediates, and products.
Ab initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often in conjunction with larger basis sets, can be used to refine the energies of stationary points found at the DFT level, providing more accurate reaction and activation energies.
Solvation Models: To simulate reactions in a realistic chemical environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are crucial. These models account for the bulk electrostatic effects of the solvent, which can significantly influence reaction barriers and the stability of charged intermediates.
Kinetic Investigations:
Once the potential energy surface is characterized, transition state theory (TST) is typically used to calculate the rate constants of elementary reaction steps. The Arrhenius equation, with activation energies derived from computational models, allows for the prediction of reaction kinetics at different temperatures.
Illustrative Data from Analogous Systems:
To illustrate the type of data generated from such computational studies, the following table presents hypothetical, yet plausible, DFT-calculated activation energies for the thia-Michael addition of a generic thiol to a cyclic enone, which serves as a model for the reactivity of this compound.
| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Thiolate formation (deprotonation of thiol) | B3LYP/6-31+G(d,p) | PCM (Water) | 5.2 |
| Nucleophilic attack of thiolate on β-carbon | B3LYP/6-31+G(d,p) | PCM (Water) | 12.8 |
| Protonation of the enolate intermediate | B3LYP/6-31+G(d,p) | PCM (Water) | 2.1 |
Detailed Research Findings from Related Systems:
Computational studies on related α,β-unsaturated ketones have revealed several key findings that would likely be relevant to this compound:
Mechanism of Thia-Michael Addition: The reaction typically proceeds through a stepwise mechanism involving the formation of a thiolate anion, followed by its nucleophilic attack on the β-carbon of the enone system to form a resonance-stabilized enolate intermediate. The final step is the protonation of this intermediate to yield the final product.
Role of Catalysts: Both acid and base catalysis can significantly influence the reaction kinetics. Base catalysis facilitates the initial deprotonation of the thiol to the more nucleophilic thiolate. Acid catalysis can activate the enone by protonating the carbonyl oxygen, making the β-carbon more electrophilic.
Substituent Effects: The electronic nature of substituents on the aromatic ring of the indanone moiety would be expected to influence the electrophilicity of the β-carbon and thus the reaction rate. Electron-withdrawing groups would likely accelerate the reaction, while electron-donating groups would decelerate it.
No Published Research Found on the Coordination Chemistry of this compound
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline for this specific compound. The creation of such an article would require speculation or the use of data from unrelated compounds, which would not adhere to the required standards of scientific accuracy and specificity.
Viii. Future Research Avenues and Outlook
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to substituted indanones often rely on classical methods like Friedel-Crafts acylations, which may involve harsh conditions and stoichiometric reagents. beilstein-journals.orgresearchgate.net Future research should focus on developing more atom-economical, efficient, and environmentally benign pathways to 5-mercapto-2,3-dihydro-1H-inden-1-one.
Key areas for exploration include:
Green Chemistry Approaches : Investigating microwave-assisted intramolecular cyclizations or reactions in sustainable solvents like water could significantly reduce reaction times and environmental impact. rsc.orgorganic-chemistry.org Metal-free catalytic systems, for instance, using L-proline, have shown promise for the synthesis of indanones and could be adapted for this specific compound. rsc.org
Catalytic C-H Functionalization : Direct, late-stage introduction of the mercapto group onto the 2,3-dihydro-1H-inden-1-one scaffold via transition-metal-catalyzed C-H activation would be a highly efficient strategy, avoiding the need for pre-functionalized starting materials.
Flow Chemistry Synthesis : The development of continuous flow processes could offer improved control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch methods.
In-depth Mechanistic Studies of Complex Transformations
The interplay between the ketone and thiol functional groups can lead to complex and potentially novel chemical transformations. A thorough understanding of the underlying reaction mechanisms is crucial for controlling selectivity and optimizing reaction outcomes.
Future mechanistic investigations should target:
Tautomeric Equilibria : The thiol group can exist in equilibrium with a thione tautomer. koreascience.kr Mechanistic studies, aided by spectroscopic and computational methods, could elucidate the role of this tautomerism in the compound's reactivity, particularly in coordination and condensation reactions.
Annulation and Cycloaddition Reactions : Indanones are known to participate in various annulation reactions to build fused-ring systems. nih.gov Detailed kinetic and computational studies are needed to understand how the electron-donating thiol group influences the regioselectivity and stereoselectivity of these transformations. For example, the proposed mechanism for a hydrogen radical-shuttle enabled photoredox synthesis of indanones could be explored in the context of the mercapto-substituted derivative. researchgate.net
Intramolecular Catalysis : Investigating the potential for the thiol group to act as an internal catalyst, for example, in reactions involving the adjacent ketone, could reveal novel catalytic cycles and synthetic shortcuts.
Exploration of Novel Reactivity Patterns and Derivatizations
The dual functionality of this compound provides a rich platform for creating a diverse library of new molecules. Future work should systematically explore its reactivity to uncover novel derivatization pathways.
Promising avenues include:
Thiol-Ene/Thiol-Yne Click Chemistry : The mercapto group is an ideal handle for "click" reactions, allowing for the efficient and modular attachment of various molecular fragments, including polymers, biomolecules, and fluorescent tags.
Oxidative Coupling : Controlled oxidation of the thiol can lead to the formation of disulfide-linked dimers or polymers. nih.gov These disulfide bonds can be reversible, opening possibilities for creating dynamic materials or stimuli-responsive systems.
Multicomponent Reactions : Designing one-pot multicomponent reactions that engage both the ketone and the thiol group simultaneously would provide rapid access to complex molecular architectures that would be difficult to assemble through traditional stepwise synthesis.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental design. mdpi.comnih.gov Applying these methods to this compound can accelerate its development.
Future computational studies could focus on:
Reactivity Prediction : DFT calculations can model reaction pathways and transition states to predict the most favorable sites for electrophilic and nucleophilic attack, thereby guiding the design of selective derivatization strategies. mdpi.commdpi.com
Electronic and Optical Properties : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of the compound and its derivatives, which is essential for designing new dyes, sensors, or optoelectronic materials. researchgate.net
Ligand Behavior Simulation : Modeling the coordination of the mercapto group to different metal centers can predict the geometry, stability, and electronic structure of potential metal complexes, aiding in the design of new catalysts or functional materials.
Expansion of Coordination Chemistry with Diverse Metal Centers
The soft sulfur atom of the mercapto group makes it an excellent ligand for a wide range of soft and borderline metal ions. rasayanjournal.co.incore.ac.uk The coordination chemistry of this compound is a virtually unexplored field with immense potential.
Key research directions include:
Synthesis of Novel Complexes : A systematic exploration of its reactions with various transition metals (e.g., Pd, Pt, Au, Ru, Rh) and main group elements could yield a wide array of new coordination compounds with unique structural and electronic properties. researchgate.netyoutube.com
Catalytic Applications : Metal complexes derived from this ligand could be screened for catalytic activity in important organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations, where the sulfur ligand can stabilize catalytically active metal centers.
Formation of Coordination Polymers and MOFs : The ability of the ligand to bridge multiple metal centers could be exploited to construct one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, luminescence, or magnetism.
New Paradigms in Materials Design Leveraging the Compound's Unique Structure
The combination of a rigid, planar indanone core and a reactive thiol group makes this compound a unique building block for advanced materials.
Future research in materials science could explore:
Sulfur-Containing Polymers : The compound could serve as a monomer for the synthesis of novel sulfur-containing polymers. rsc.org Such polymers often exhibit high refractive indices, useful for optical applications, as well as unique electronic properties.
Self-Assembled Monolayers (SAMs) : The thiol group can strongly bind to gold and other noble metal surfaces. This allows for the formation of well-ordered self-assembled monolayers, which could be used to modify electrode surfaces, create sensors, or pattern materials at the nanoscale.
Functional Dyes and Fluorophores : The indanone core is a known chromophore. nih.gov Modification through the thiol group could be used to tune the photophysical properties of the molecule, leading to the development of new fluorescent probes for biological imaging or chemical sensing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
